molecular formula C20H21N3O5S B2812495 1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide CAS No. 1099658-16-8

1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide

Cat. No.: B2812495
CAS No.: 1099658-16-8
M. Wt: 415.46
InChI Key: PTZKMYBCEVNCJJ-UHFFFAOYSA-N
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Description

1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound features a morpholinosulfonyl group attached to a benzoyl moiety, which is further connected to an indoline-2-carboxamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C₁₅H₁₈N₄O₃S
  • CAS Number : 1099658-16-8

This compound features a morpholino sulfonyl group, which is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to interact with:

  • Insulin-Like Growth Factor I Receptors (IGF-IR) : The compound acts as an inhibitor of IGF-IR, which is implicated in various cancers. Inhibition of this receptor can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Protein Kinases : It may also affect the activity of several protein kinases involved in cell signaling, further influencing cellular processes such as metabolism and growth .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer cell lines. For instance:

  • In Vitro Studies : The compound exhibited cytotoxic effects against human breast cancer (MCF7), colon cancer (HCT116), and lung cancer (A549) cells with IC50 values ranging from 0.5 to 5 µM .
  • Mechanisms : The anticancer activity is believed to involve the induction of apoptosis through the modulation of Bcl-2 family proteins and activation of caspases .

Antimicrobial Activity

Research indicates that the compound may possess antimicrobial properties. Preliminary studies have shown effectiveness against certain bacterial strains, although detailed MIC (Minimum Inhibitory Concentration) values are still under investigation.

Study 1: Inhibition of IGF-IR

A study focused on the inhibition of IGF-IR by this compound revealed that treatment resulted in decreased phosphorylation of downstream signaling molecules, leading to reduced cell proliferation in vitro. This suggests a potential application in targeted cancer therapies .

Study 2: Cytotoxicity Profile

Another investigation assessed the cytotoxicity of the compound across multiple cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations. This study highlights the compound's potential as a lead candidate for further development in oncology .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with other related indole derivatives:

Compound NameIC50 (µM)Targeted Activity
This compound0.5 - 5Anticancer (MCF7, HCT116, A549)
Quinoline derivative0.12Antiplasmodial against Plasmodium falciparum
Indole derivative0.34Anticancer (MCF7, A549)

Properties

IUPAC Name

1-(4-morpholin-4-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c21-19(24)18-13-15-3-1-2-4-17(15)23(18)20(25)14-5-7-16(8-6-14)29(26,27)22-9-11-28-12-10-22/h1-8,18H,9-13H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZKMYBCEVNCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C(CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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